molecular formula C19H17F3N2O4 B11543616 [5-Hydroxy-5-(3-methoxyphenyl)-3-trifluoromethyl-4,5-dihydropyrazol-1-yl]-(3-methoxyphenyl)methanone

[5-Hydroxy-5-(3-methoxyphenyl)-3-trifluoromethyl-4,5-dihydropyrazol-1-yl]-(3-methoxyphenyl)methanone

Cat. No.: B11543616
M. Wt: 394.3 g/mol
InChI Key: XNGVOMIWANUYOM-UHFFFAOYSA-N
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Description

5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound with a unique structure that includes a pyrazole ring, trifluoromethyl group, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazines, and trifluoromethyl ketones. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to understand biochemical processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with molecular targets may lead to the development of new drugs or treatments.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 5-hydroxy-5-(2-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

The unique combination of the trifluoromethyl group and the methoxyphenyl groups in 5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone distinguishes it from similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C19H17F3N2O4/c1-27-14-7-3-5-12(9-14)17(25)24-18(26,11-16(23-24)19(20,21)22)13-6-4-8-15(10-13)28-2/h3-10,26H,11H2,1-2H3

InChI Key

XNGVOMIWANUYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C3=CC(=CC=C3)OC)O

Origin of Product

United States

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